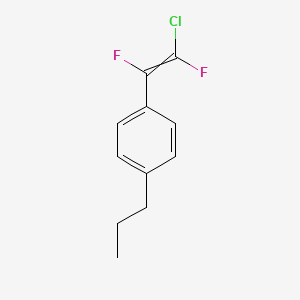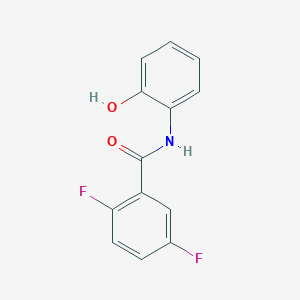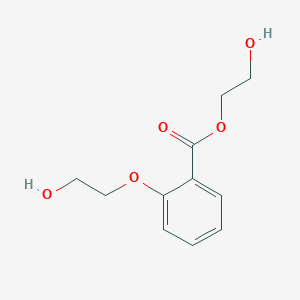![molecular formula C26H38FNO B12575471 5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine CAS No. 189690-37-7](/img/structure/B12575471.png)
5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorinated nonyl chain and a hexyloxy-substituted phenyl group attached to the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia.
Introduction of the Fluorononyl Chain: The fluorononyl chain can be introduced via a nucleophilic substitution reaction using a suitable fluorinated alkyl halide.
Attachment of the Hexyloxy-Substituted Phenyl Group: The hexyloxy-substituted phenyl group can be attached through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorononyl chain or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mechanism of Action
The mechanism of action of 5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar pyridine core and are known for their luminescent and versatile properties.
Pyridinium Salts: These salts are structurally related and have diverse applications in pharmaceuticals and materials science.
Substituted Imidazoles: These heterocycles are key components in various functional molecules used in everyday applications.
Uniqueness
5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine is unique due to its specific combination of a fluorinated nonyl chain and a hexyloxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
189690-37-7 |
|---|---|
Molecular Formula |
C26H38FNO |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
5-(3-fluorononyl)-2-(4-hexoxyphenyl)pyridine |
InChI |
InChI=1S/C26H38FNO/c1-3-5-7-9-11-24(27)16-12-22-13-19-26(28-21-22)23-14-17-25(18-15-23)29-20-10-8-6-4-2/h13-15,17-19,21,24H,3-12,16,20H2,1-2H3 |
InChI Key |
XYDRSTDFWQIRFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


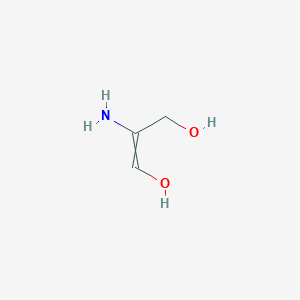
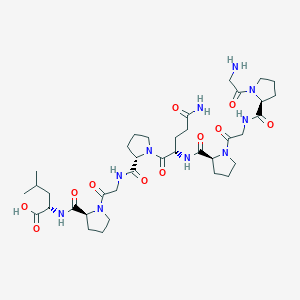
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
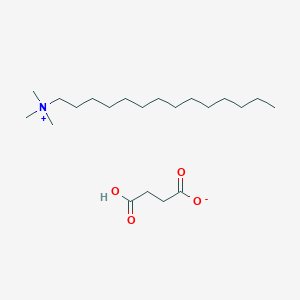
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)

![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)

